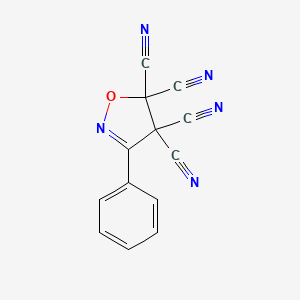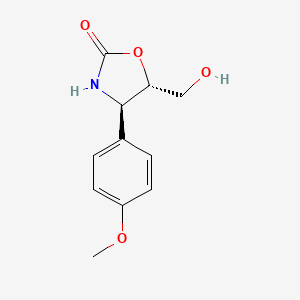
2,4-Diethylpentanedioic acid;hexane-1,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethylpentanedioic acid;hexane-1,6-diamine is a compound that combines two distinct chemical entities: 2,4-Diethylpentanedioic acid and hexane-1,6-diamine. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. The combination of a dicarboxylic acid and a diamine suggests its utility in the formation of polyamides and other polymeric materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethylpentanedioic acid;hexane-1,6-diamine typically involves the reaction between 2,4-Diethylpentanedioic acid and hexane-1,6-diamine. The reaction is a condensation process where the carboxylic acid groups of 2,4-Diethylpentanedioic acid react with the amine groups of hexane-1,6-diamine to form amide bonds. This reaction can be facilitated by using dehydrating agents or by conducting the reaction under high temperatures to remove water formed during the process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous reactors where the reactants are fed continuously, and the product is removed continuously. Catalysts such as cobalt and iron can be used to enhance the reaction rate and yield . The reaction conditions typically involve high temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diethylpentanedioic acid;hexane-1,6-diamine can undergo various chemical reactions, including:
Condensation Reactions: Formation of polyamides through the reaction of the amine groups with carboxylic acid groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to condensation reactions.
Substitution Reactions: The amine groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Dehydrating Agents: Used in condensation reactions to remove water and drive the reaction to completion.
Catalysts: Cobalt and iron catalysts are commonly used in industrial processes to enhance reaction rates.
Major Products Formed
The primary product formed from the reaction of 2,4-Diethylpentanedioic acid and hexane-1,6-diamine is a polyamide, which can be used in various applications such as the production of nylon and other polymeric materials .
Wissenschaftliche Forschungsanwendungen
2,4-Diethylpentanedioic acid;hexane-1,6-diamine has several scientific research applications:
Polymer Chemistry: Used in the synthesis of polyamides and other polymeric materials.
Materials Science: Utilized in the development of new materials with specific properties such as high tensile strength and thermal stability.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 2,4-Diethylpentanedioic acid;hexane-1,6-diamine primarily involves the formation of amide bonds between the carboxylic acid groups and the amine groups. This process is facilitated by the removal of water and the use of catalysts to enhance the reaction rate. The resulting polyamide structures have unique properties that make them suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-1,6-diamine: A diamine used in the production of nylon and other polyamides.
Adipic Acid: A dicarboxylic acid commonly used in the production of nylon 6,6.
Uniqueness
2,4-Diethylpentanedioic acid;hexane-1,6-diamine is unique due to the presence of ethyl groups on the pentanedioic acid, which can influence the properties of the resulting polyamides. This structural variation can lead to differences in thermal stability, tensile strength, and other material properties compared to polyamides formed from other dicarboxylic acids and diamines .
Eigenschaften
CAS-Nummer |
570376-87-3 |
|---|---|
Molekularformel |
C15H32N2O4 |
Molekulargewicht |
304.43 g/mol |
IUPAC-Name |
2,4-diethylpentanedioic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C9H16O4.C6H16N2/c1-3-6(8(10)11)5-7(4-2)9(12)13;7-5-3-1-2-4-6-8/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13);1-8H2 |
InChI-Schlüssel |
VAYZCQSFOHWBNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(CC)C(=O)O)C(=O)O.C(CCCN)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


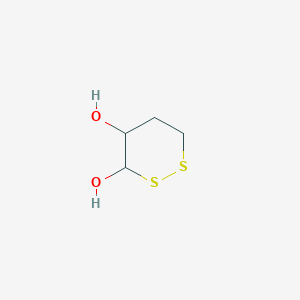
![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
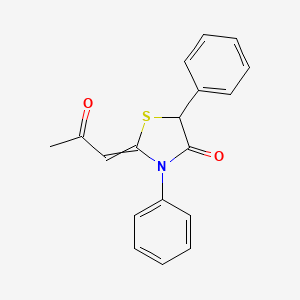
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
![2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B14239888.png)
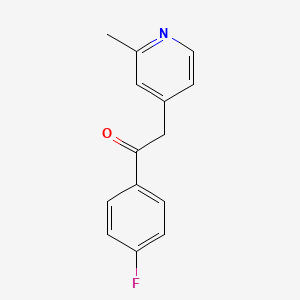
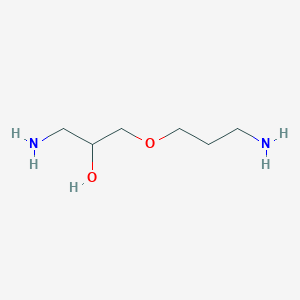

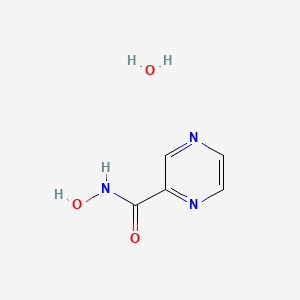
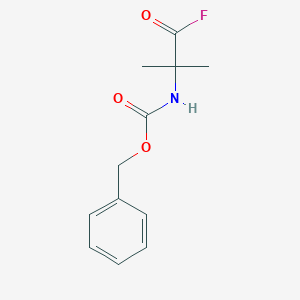
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)

